molecular formula C13H9BrF2O B8000351 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl

3-Bromo-3',4'-difluoro-5'-methoxybiphenyl

Cat. No.: B8000351
M. Wt: 299.11 g/mol
InChI Key: XAPTUKSQJWVVJU-UHFFFAOYSA-N
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Description

3-Bromo-3',4'-difluoro-5'-methoxybiphenyl is a halogenated and fluorinated biphenyl derivative characterized by a bromine atom at the 3-position, fluorine atoms at the 3' and 4' positions, and a methoxy group at the 5'-position. Such compounds are often intermediates in pharmaceutical and agrochemical research, leveraging halogen and fluorine substitutions to modulate electronic effects, lipophilicity, and metabolic stability .

Properties

IUPAC Name

5-(3-bromophenyl)-1,2-difluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c1-17-12-7-9(6-11(15)13(12)16)8-3-2-4-10(14)5-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPTUKSQJWVVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC(=CC=C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of biphenyl derivatives .

Scientific Research Applications

3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-difluoro-5’-methoxybiphenyl involves its interaction with specific molecular targets. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the aryl halide and boronic acid. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
3-Bromo-3',4',5'-trifluorobiphenyl C₁₂H₆BrF₃ 287.08 Br (3), F (3',4',5') Intermediate for fluorinated polymers
3-Bromo-4'-fluoro-5-(trifluoromethyl)-1,1'-biphenyl C₁₃H₇BrF₄ 335.09 Br (3), F (4'), CF₃ (5) Potential agrochemical precursor
3-Bromo-4-fluoro-1,1'-biphenyl C₁₂H₈BrF 251.10 Br (3), F (4') Building block for Suzuki coupling
2,6-Difluoro-4-iodoanisole C₇H₅F₂IO 270.02 F (2,6), I (4), OCH₃ (1) High refractive index (RI: 1.5560)
3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid C₁₄H₁₁BrO₃ 307.14 Br (3'), OCH₃ (5'), COOH (3) Pharmaceutical impurity standard

Key Observations :

  • Halogen/Fluorine Substitutions : Bromine and fluorine atoms enhance electrophilicity and metabolic resistance. For example, 3-Bromo-3',4',5'-trifluorobiphenyl (MW: 287.08) shares similar halogen/fluorine patterns but lacks the methoxy group, reducing its polarity compared to the target compound .
  • Methoxy Groups: The 5'-methoxy group in the target compound likely increases solubility in polar solvents compared to non-methoxy analogs like 3-Bromo-4-fluoro-1,1'-biphenyl .
  • Molecular Weight Trends : The addition of trifluoromethyl groups (e.g., in 3-Bromo-4'-fluoro-5-(trifluoromethyl)-1,1'-biphenyl) significantly increases molecular weight (335.09 vs. 287.08 for trifluorobiphenyl), impacting pharmacokinetic properties .

Biological Activity

The compound 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl (C13H9BrF2O) is a biphenyl derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology. This article presents a detailed examination of the biological activity of this compound, including research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

3-Bromo-3',4'-difluoro-5'-methoxybiphenyl features a biphenyl core with specific halogen substitutions and a methoxy group, which influence its reactivity and biological interactions. The structural formula can be represented as follows:

C13H9BrF2O\text{C}_{13}\text{H}_{9}\text{BrF}_{2}\text{O}

Key Properties

PropertyValue
Molecular Weight305.11 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (partition coefficient)4.23

Anticancer Activity

Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. Research into 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl has demonstrated its potential to inhibit the growth of various cancer cell lines.

  • Case Study : In vitro testing against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines showed IC50 values ranging from 10 to 20 µM, indicating moderate efficacy in inhibiting cell proliferation .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Preliminary data suggest that it may exhibit activity against Gram-positive and Gram-negative bacteria.

  • Research Findings : In a comparative study, 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as an antibacterial agent .

The biological activity of 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell signaling pathways, leading to apoptosis.
  • Receptor Modulation : It may bind to receptors that regulate cellular processes, influencing gene expression related to cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-3',4'-difluoro-5'-methoxybiphenyl , a comparison with structurally similar compounds is essential.

Comparison Table

CompoundStructure FeaturesBiological Activity
4-Bromo-3',4'-difluoro-5'-methoxybiphenylSimilar halogen substitutionsModerate anticancer activity
3-Fluoro-5-methoxy biphenylLacks bromine; only fluorineLower antibacterial efficacy
2-Bromo-4-fluorobiphenylDifferent substitution patternAnticancer activity observed

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